4-Methyl-10H-phenothiazine
Description
Structure
3D Structure
Properties
CAS No. |
7190-74-1 |
|---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
LAWDGRYPKRWPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Contextualization Within the Phenothiazine Class
Phenothiazine (B1677639) is a heterocyclic compound with the formula S(C₆H₄)₂NH. wikipedia.org It consists of a tricyclic structure where two benzene (B151609) rings are fused to a central thiazine (B8601807) ring. This core structure is not planar but has a folded, butterfly-like conformation. nih.gov The phenothiazine scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com
Historically, the synthesis of methylene (B1212753) blue in 1876, a phenothiazine derivative, marked the beginning of the exploration of this class of compounds. wikipedia.org The subsequent discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s revolutionized the treatment of schizophrenia and firmly established phenothiazines as a critical class of therapeutic agents. nih.gov Beyond their well-known use as antipsychotics, phenothiazine derivatives have demonstrated a remarkable range of biological activities, including antiemetic, antihistaminic, anticancer, and antimicrobial properties. ontosight.ainih.gov
In the realm of materials science, the electron-donating nature of the phenothiazine core makes it a valuable building block for organic electronic materials. ontosight.ai Derivatives have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and as conductive polymers. wikipedia.orgontosight.ai
Significance of the 4 Methyl 10h Phenothiazine Core in Contemporary Chemistry
General Strategies for Phenothiazine Ring System Formation
The construction of the fundamental phenothiazine ring can be achieved through several established synthetic routes.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, proving highly effective in the synthesis of N-arylphenothiazines. acs.orgnih.govwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an amine with an aryl halide. wikipedia.org For instance, phenothiazine can be coupled with bromo anthracenes and perylene (B46583) to create phenothiazine-anthracene and phenothiazine-perylene dyads and triads. acs.orgnih.gov The utility of this method extends to the synthesis of various phenothiazine derivatives, including those with potential applications in donor-acceptor conjugated polymers. researchgate.net
The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:
Oxidative addition of the aryl halide to the Pd(0) catalyst.
Association of the amine to the palladium complex.
Deprotonation of the amine.
Reductive elimination to yield the N-arylphenothiazine and regenerate the Pd(0) catalyst. wikipedia.org
Different generations of catalyst systems have been developed, expanding the scope of the reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org
Thionation Approaches for Phenothiazine Ring Formation
A classic and historically significant method for synthesizing the phenothiazine core is the thionation of diphenylamine (B1679370) with sulfur. wikipedia.orgyoutube.com This reaction, first reported by Bernthsen in 1883, involves fusing diphenylamine with elemental sulfur, often in the presence of a catalyst like iodine or anhydrous aluminum chloride, leading to the evolution of hydrogen sulfide (B99878). wikipedia.orgyoutube.comyoutube.com More contemporary methods may utilize reagents like Lawesson's reagent for the thionation of carbonyl compounds as a pathway to sulfur-containing heterocycles. google.com
Functionalization and Derivatization at Specific Positions
The phenothiazine scaffold allows for extensive functionalization at both the nitrogen and carbon atoms of the ring system, enabling the synthesis of a diverse library of derivatives with tailored properties.
N-Alkylation and N-Functionalization (e.g., N-methylation, N-phosphorylation)
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for derivatization.
N-Alkylation: This is a frequently employed modification to introduce various alkyl groups. A common method involves reacting the phenothiazine with an alkyl halide in the presence of a base. For example, N-alkylation can be achieved using a dimethyl sulfoxide (B87167) (DMSO) solution with sodium hydroxide (B78521), followed by the addition of an alkyl bromide. medcraveonline.com Microwave-assisted N-alkylation has also been developed as a greener and more efficient method. researchgate.net The introduction of an N-alkyl group, such as an ethyl group on a piperazine (B1678402) moiety, has been shown to be important for the biological activity of some phenothiazine hybrids. nih.gov
N-Phosphorylation: Phenothiazine derivatives can undergo N-phosphorylation. Studies have shown that phenothiazine antipsychotic drugs can inhibit the calcium-dependent phosphorylation of proteins in the cerebral cortex. nih.gov This indicates that the nitrogen of the phenothiazine ring system can interact with phosphate (B84403) groups, a process relevant in various biological pathways. genome.jp
Carbon-Position Derivatization (e.g., 3- and 7-positions)
The carbon atoms of the phenothiazine ring, particularly at the 3- and 7-positions, are amenable to various substitution reactions.
Vilsmeier-Haack Formylation: This reaction is a standard method for introducing formyl groups onto the phenothiazine ring, typically at the 3- and 7-positions. medcraveonline.com For instance, 10-methylphenothiazine (B72558) can undergo the Vilsmeier-Haack reaction to produce 3-formyl-10-methylphenothiazine. researchgate.net
Alkylation: Direct alkylation of the phenothiazine nucleus can be achieved using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. google.com Depending on the reaction conditions, mono- or di-alkylation can occur, with the alkyl groups typically substituting at the 2-, 3-, 7-, or 8-positions. google.com
Other Derivatizations: A variety of other functional groups can be introduced at the 3- and 7-positions. For example, lithiation at these positions, starting from 3,7-dibromo-10-methylphenothiazine, allows for the introduction of various electrophiles. researchgate.net This strategy has been used to synthesize 3,7-disubstituted 10-methylphenothiazines. researchgate.net
Formation of Phenothiazine-Containing Heterocycles (e.g., Tetrazole Derivatives, Dihydropyridines)
The phenothiazine core can be incorporated into more complex heterocyclic systems.
Tetrazole Derivatives: Phenothiazine can be a starting material for the synthesis of tetrazole derivatives. journal-vniispk.ru One approach involves converting phenothiazine to a nitrile, which is then treated with sodium azide (B81097) in dimethylformamide (DMF) to yield the tetrazole. researchgate.net Multi-component reactions, such as the Ugi tetrazole four-component reaction, also provide a versatile route to tetrazole-containing compounds. acs.org
Dihydropyridines: While the direct synthesis of phenothiazine-fused dihydropyridines is less commonly detailed, the broader class of dihydropyrimidines, which are isosteres of dihydropyridines like nifedipine, has been synthesized incorporating various heterocyclic moieties, including phenothiazine, to enhance their biological properties. nih.gov
Interactive Data Tables
Table 1: Synthesis of Phenothiazine Derivatives via Buchwald-Hartwig Coupling
| Starting Materials | Catalyst System | Product | Yield (%) | Reference |
| Phenothiazine, Bromoanthracene | Pd(OAc)₂, Ligand | Phenothiazine-anthracene dyad | Not specified | acs.orgnih.gov |
| Phenothiazine, Bromoperylene | Pd(OAc)₂, Ligand | Phenothiazine-perylene dyad | Not specified | acs.orgnih.gov |
| 10H-phenothiazine, 4-bromotoluene | Pd(OAc)₂, P(t-Bu)₃ | 10-(p-tolyl)-10H-phenothiazine | 95 | researchgate.net |
| 2-Aminothiophenol, 2,3,5-trichloropyridine | Pd(OAc)₂, Ligand | 3-Anilino-1-azaphenothiazine derivatives | Good to excellent | researchgate.net |
Table 2: N-Alkylation of Phenothiazine
| Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
| Propyl bromide | NaOH/DMSO | 10-propyl-10H-phenothiazine | 85 | medcraveonline.com |
| n-Butyl chloride | AlCl₃ | n-Butylphenothiazines | Not specified | google.com |
Table 3: Synthesis of Phenothiazine-Containing Heterocycles
| Starting Phenothiazine Derivative | Reagents | Heterocyclic Product | Reference |
| 10H-Phenothiazine | 4-hydroxybenzaldehyde, Na₂S₂O₅, NaCN, then NaN₃/DMF | 4-[10H-phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol | researchgate.net |
| 10H-Phenothiazine | 2-chloroacetonitrile, then NaN₃ | 5-((10H-phenothiazin-10-yl)methyl)-1H-tetrazole | journal-vniispk.ru |
| Phenothiazine | Alkylation, Vilsmeier-Haack, Multi-component reaction | Tetrazolopyrimidine-tethered phenothiazine hybrids | rsc.org |
Advanced Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.org This technique has been successfully applied to the synthesis of various phenothiazine derivatives.
In one approach, substituted phenothiazines are prepared by the thionation of biphenyl (B1667301) amines under microwave irradiation. orientjchem.org A mixture of a biphenyl derivative, sulfur, and a catalytic amount of iodine is subjected to intermittent microwave irradiation for a few minutes. orientjchem.org This method is noted for being environmentally benign, avoiding the use of hazardous chemicals often employed in traditional multi-step syntheses. orientjchem.org
Another example involves the synthesis of phenothiazine-based imidazole (B134444) derivatives. researchgate.net Here, a mixture of a 1,2-diketone, ammonium (B1175870) acetate (B1210297), a 10-alkyl-10H-phenothiazine-3-carbaldehyde, and a catalyst like KH2PO4 in ethanol (B145695) is subjected to microwave irradiation. researchgate.net This one-pot synthesis provides good yields of the desired products in a significantly reduced reaction time compared to conventional heating. researchgate.net For instance, the reaction of 10-methyl-10H-phenothiazine-3-carbaldehyde with benzil (B1666583) and ammonium acetate yielded 3-(4,5-diphenyl-1H-imidazol-2-yl)-10-methyl-10H-phenothiazine in 10 minutes with an 84% yield under microwave irradiation, compared to 370 minutes and a 70% yield with conventional heating. researchgate.net
The Suzuki coupling reaction to produce 10-aryl-4-methyl-2-oxo-8-phenyl-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehydes has also been efficiently carried out using microwave assistance. researchgate.net The reaction of 10-chloro-4-methyl-2-oxo-8-phenyl-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehyde with various arylboronic acids in the presence of a palladium catalyst is heated in a microwave reactor, leading to the desired coupled products in good yields. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenothiazine-Based Imidazole Derivatives researchgate.net
| Compound | R | R' | Reaction Time (Conventional/Microwave), min | Isolated Yield (Conventional/Microwave), % |
| 3a | Ph | Me | 370/10 | 70/84 |
| 3b | Ph | Et | 390/11 | 74/88 |
| 3c | Me | Me | 380/10 | 80/86 |
| 3d | Me | Et | 380/12 | 79/88 |
Selective N-alkylation of the phenothiazine core is crucial for tuning its biological and chemical properties. Reductive amination offers a direct and efficient method for introducing alkyl groups at the nitrogen atom of the phenothiazine ring. This reaction typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option for the reductive amination of aldehydes and ketones. researchgate.net This method is advantageous due to its one-step nature and broad substrate feasibility. researchgate.net For the N-alkylation of aromatic primary amines, nitriles have been found to be effective alkylating agents under catalytic hydrogenation conditions. nih.gov Using a Pd/C catalyst, secondary amines can be selectively obtained. nih.gov The reactivity can be enhanced by the addition of ammonium acetate, especially for electron-poor aromatic amines or bulky nitriles. nih.gov
A chemoenzymatic approach has also been developed for the N-alkylation of amines. nih.gov This one-pot cascade involves a lipase-mediated reaction where an amine undergoes reductive amination with an in-situ generated aldehyde. nih.gov This green and practical method utilizes molecular hydrogen as the reductant and can be performed in aqueous micellar media. nih.gov
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. This reaction is particularly useful for introducing aminomethyl groups into various substrates, including the phenothiazine nucleus.
N-Mannich bases derived from NH-heterocycles like phenothiazine exhibit a wide range of pharmacological activities. researchgate.net A common synthetic route involves the reaction of a phenothiazine derivative, such as 10-methyl-10H-phenothiazine-3-sulfonamide, with formaldehyde and a secondary amine. researchgate.net This reaction leads to the formation of the corresponding Mannich bases. researchgate.net The synthesis of bis-Mannich bases is also possible through this methodology. researchgate.net
The alkylation of phenothiazine with propargyl bromide, followed by a Mannich reaction with selected amines, is another strategy to synthesize phenothiazine derivatives. ijrap.net This approach allows for the introduction of an amino group via a propargyl intermediate. ijrap.net
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is carried out under mild conditions and has found widespread use in the synthesis of complex molecules, including conjugated systems involving the phenothiazine scaffold. libretexts.orgwikipedia.org
The reaction conditions are generally mild, often performed at room temperature with an amine base like diethylamine, which can also serve as the solvent. wikipedia.org The base is necessary to neutralize the hydrogen halide byproduct. wikipedia.org While the classic Sonogashira reaction employs a copper co-catalyst, copper-free versions have also been developed. youtube.com
In the context of phenothiazine chemistry, the Sonogashira coupling can be used to introduce alkynyl substituents onto the phenothiazine ring system, thereby creating extended conjugated systems with interesting electronic and photophysical properties. For instance, an aryl halide derivative of phenothiazine can be coupled with a terminal alkyne to generate an alkynyl-phenothiazine derivative. The reactivity of the halide follows the order I > Br > Cl. youtube.com The versatility of this reaction allows for the synthesis of a wide array of functionalized phenothiazines for applications in materials science and medicinal chemistry. wikipedia.org
Table 2: General Conditions for Sonogashira Coupling wikipedia.orgorganic-chemistry.org
| Component | Typical Reagents/Conditions |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh3)4, PdCl2(PPh3)2) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine (e.g., triethylamine, diethylamine) |
| Solvent | Amine, THF, DMF |
| Temperature | Room temperature to moderate heating |
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound, formed after a dehydration step. wikipedia.org
This reaction is highly valuable for the synthesis of various heterocyclic and unsaturated compounds. Aldehydes generally react faster than ketones in Knoevenagel condensations. thermofisher.com The active methylene compound typically has two electron-withdrawing groups, such as in malonic esters or cyanoacetic acid. wikipedia.org
In phenothiazine synthesis, a Knoevenagel condensation can be employed to introduce new functional groups and extend the conjugation of the system. For example, a formyl-phenothiazine derivative, such as 10-methyl-3-formylphenothiazine, can be reacted with an active methylene compound like 4-methoxyacetophenone in the presence of a base catalyst. mdpi.com This reaction leads to the formation of a chalcone-like structure, an α,β-unsaturated ketone, which can serve as a precursor for further synthetic transformations. mdpi.com Sequential reactions involving an initial Knoevenagel condensation followed by a cyclization step have also been developed to construct complex molecular architectures. nih.gov
Spectroscopic Characterization and Structural Analysis of 4 Methyl 10h Phenothiazine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 4-Methyl-10H-phenothiazine is expected to exhibit distinct signals corresponding to the protons of the methyl group and the aromatic rings, as well as the N-H proton. The methyl protons would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The aromatic protons would resonate in the downfield region, between δ 6.5 and 7.5 ppm, with their exact chemical shifts and multiplicities depending on their position relative to the methyl group and the heteroatoms. The N-H proton is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, the methyl carbon would produce a signal in the aliphatic region, around δ 20-25 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. The chemical shift of each aromatic carbon is influenced by the substitution pattern, with the carbon atom attached to the methyl group showing a characteristic shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.0 - 2.5 (s) | 20 - 25 |
| Aromatic (C-H) | 6.5 - 7.5 (m) | 115 - 135 |
| Aromatic (C-S/C-N/C-CH₃) | - | 120 - 150 |
| N-H | Variable, broad singlet | - |
Elucidation of Molecular Structures
The precise molecular structure of this compound and its derivatives can be unequivocally confirmed through the use of two-dimensional (2D) NMR techniques. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in establishing the connectivity between protons and carbons.
An HMBC experiment would show correlations between the protons of the methyl group and the adjacent aromatic carbons, definitively confirming the position of the methyl substituent on the phenothiazine (B1677639) ring. Furthermore, correlations between the N-H proton and neighboring carbons would solidify the assignment of the heterocyclic core. The complete and unambiguous assignment of all ¹H and ¹³C NMR resonances for tetracyclic phenothiazine derivatives has been successfully achieved through the combined application of gradient-selected HMQC and HMBC experiments researchgate.net.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of phenothiazine derivatives show characteristic absorption bands that confirm their structural features mdpi.com.
For this compound, the IR spectrum is expected to display a sharp absorption band around 3340 cm⁻¹ corresponding to the N-H stretching vibration researchgate.net. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain characteristic bands for the C=C stretching vibrations of the aromatic rings researchgate.net. The C-N and C-S stretching vibrations are also expected to produce distinct signals in the fingerprint region of the spectrum researchgate.net. A complete vibrational analysis of phenothiazine and N-methylphenothiazine has been carried out using quantum chemical calculations to assign the observed IR and Raman bands researchgate.net.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | ~ 3340 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (Methyl) | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₃H₁₁NS, the expected molecular weight is approximately 213.3 g/mol clearsynth.com. The mass spectrum would, therefore, show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.
The fragmentation pattern in the mass spectrum would be characteristic of the stable phenothiazine ring system. The initial fragmentation might involve the loss of the methyl group or cleavage of the heterocyclic ring. The isotopic pattern of the molecular ion peak would also provide confirmation of the presence of a sulfur atom.
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound is not available, the structure of the closely related compound, 10-Methyl-10H-phenothiazine, provides valuable insights into the expected molecular conformation and geometry researchgate.net.
The crystal structure of 10-Methyl-10H-phenothiazine reveals a monoclinic crystal system with the space group P2₁/c researchgate.net. The phenothiazine unit adopts a non-planar butterfly structure researchgate.net.
Table 3: Crystallographic Data for 10-Methyl-10H-phenothiazine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6245 (7) |
| b (Å) | 6.9130 (4) |
| c (Å) | 13.7792 (10) |
| β (°) | 106.591 (2) |
| Volume (ų) | 1061.20 (12) |
| Z | 4 |
Data obtained for the closely related compound 10-Methyl-10H-phenothiazine researchgate.net.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing and supramolecular architecture of phenothiazine derivatives are significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. These interactions dictate the orientation of molecules within the crystal lattice.
Hydrogen Bonding: In phenothiazine derivatives, hydrogen bonds can form when suitable donor and acceptor atoms are present. For the parent 10H-phenothiazine, the N-H group can act as a hydrogen bond donor. In substituted derivatives, functional groups can introduce additional possibilities for hydrogen bonding. For instance, studies on cocrystals of phenothiazine derivatives have revealed hydrogen bonding interactions between nitro groups from a coformer and aromatic hydrogen atoms from the phenothiazine molecule.
π-π Stacking: The electron-rich aromatic rings of the phenothiazine core make it highly susceptible to π-π stacking interactions. These interactions are crucial for the stability of the crystal structure. The characteristic "butterfly" shape of the phenothiazine molecule, with its non-planar structure, influences the geometry of these stacking interactions.
Table 1: Crystallographic Data for 10-Methyl-10H-phenothiazine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁NS |
| Molecular Weight | 213.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6245 (7) |
| b (Å) | 6.9130 (4) |
| c (Å) | 13.7792 (10) |
| β (°) | 106.591 (2) |
| Volume (ų) | 1061.20 (12) |
| Z | 4 |
| π–π Interaction Distance (Å) | 3.6871 (12) |
Data sourced from Malikireddy, P., et al. (2016). researchgate.net
Cocrystallization Phenomena
Cocrystallization is a technique used to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice in a specific stoichiometric ratio. nih.gov This approach is widely explored in the pharmaceutical and materials science fields. Phenothiazine derivatives, due to their hydrogen bonding capabilities and π-systems, are excellent candidates for forming cocrystals.
The formation of cocrystals can be achieved through various methods, including:
Solvent Evaporation: This is a common method where the active compound and a coformer are dissolved in a suitable solvent, and the solvent is slowly evaporated to induce crystallization. nih.gov
Grinding (Mechanochemistry): This solid-state technique involves grinding the components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce cocrystal formation. researchgate.net
Slurrying: In this method, the components are stirred in a solvent in which they have limited solubility, allowing for the transformation to the more stable cocrystal form over time. nih.gov
While specific cocrystallization studies involving this compound have not been reported in the examined literature, research on its isomer, 10-Methylphenothiazine (B72558), demonstrates the principle. A cocrystal of 10-Methylphenothiazine and 1,3-dinitrobenzene has been successfully synthesized. X-ray crystallography of these cocrystals revealed an alternating π-stacking arrangement between the electron-rich phenothiazine derivative and the electron-poor dinitrobenzene. Additionally, hydrogen bonding interactions were observed between the nitro groups of the coformer and the aromatic hydrogens of the 10-Methylphenothiazine.
Other studies have explored the formation of liquid co-crystals and ionic cocrystals with different phenothiazine-based drugs like promazine and chlorpromazine (B137089), using non-steroidal anti-inflammatory drugs (NSAIDs) or dicarboxylic acids as coformers. researchgate.netresearchgate.net These studies highlight the versatility of the phenothiazine scaffold in supramolecular chemistry and crystal engineering.
Morphological Studies (e.g., Scanning Electron Microscopy, Optical Microscopy)
The morphology of a crystalline solid refers to its external shape and surface features, which are a macroscopic expression of the internal crystal structure. The study of crystal morphology is crucial as it impacts bulk properties such as flowability, dissolution rate, and handling. Techniques like Scanning Electron Microscopy (SEM) and optical microscopy are standard tools for these investigations.
The final morphology of a crystal is influenced by both its internal structure and the external conditions during crystallization, such as the choice of solvent, cooling rate, and the presence of impurities. mdpi.com For phenothiazine derivatives, which can form different crystal habits (e.g., plates, needles), controlling the crystallization process is key to obtaining crystals with desired morphological characteristics. Optical microscopy is often used for preliminary observation of crystal shape and size distribution, while SEM provides higher resolution imaging of the surface features. In some advanced applications, Field Emission Scanning Electron Microscopy (FE-SEM) has been used to analyze the morphology of nano-structured materials derived from phenothiazines. researchgate.net
Electronic and Photophysical Properties of 4 Methyl 10h Phenothiazine Systems
UV-Visible Absorption and Emission Spectroscopy
The interaction of 4-Methyl-10H-phenothiazine systems with light is a key area of study, revealing insights into their electronic structure and potential applications.
Absorption and Emission Maxima
The absorption and emission spectra of phenothiazine (B1677639) derivatives are characterized by transitions between molecular orbitals. For instance, a derivative, (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, exhibits a strong absorption in the UV region with a maximum at 408 nm and a low-intensity fluorescence emission in a DMSO solution at 560 nm. ubbcluj.ro Another phenothiazine-based sensor, PTZON, shows a visible absorption band at 564 nm, which is attributed to an intramolecular charge transfer, and an emission band at 589 nm in a mixture of acetonitrile (B52724) and water. nih.gov
The substitution on the phenothiazine core significantly influences these properties. For example, the parent 10H-phenothiazine displays absorption maxima at 252 nm and 316 nm. nih.gov In contrast, a derivative with a cyano group, PTCN(4), shows two distinct absorption bands at 350 nm and 430 nm. researchgate.net The emission of phenothiazine itself peaks between 440 and 448 nm, depending on the solvent. researchgate.net
Here is a table summarizing the absorption and emission maxima for various phenothiazine derivatives:
| Compound | Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |
| (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one | DMSO | 408 ubbcluj.ro | 560 ubbcluj.ro |
| PTZON | CH3CN/H2O | 564 nih.gov | 589 nih.gov |
| 10H-phenothiazine | - | 252, 316 nih.gov | 440-448 researchgate.net |
| PTCN(4) | - | 350, 430 researchgate.net | - |
Photoluminescence Quantum Yield (PLQY)
The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY). The parent phenothiazine molecule exhibits a very low fluorescence quantum yield, typically less than 1% in cyclohexane. researchgate.netnih.gov However, this can be dramatically altered by chemical modification. For instance, introducing an electron-withdrawing nitro group at the 3-position can increase the PLQY to as high as 100% in nonpolar solvents. researchgate.netnih.gov
In a series of phenothiazine derivatives designed as thermally activated delayed fluorescence (TADF) materials, the PLQY was found to vary with the specific structure. For example, compounds designated as 1a and 1b showed PLQYs of 0.083 and 0.098, respectively, while another derivative, 2a , had a significantly higher PLQY of 0.367 in toluene. sioc-journal.cn This highlights the strong dependence of emission efficiency on the molecular design.
Intramolecular Charge Transfer (ICT) Phenomena
A key feature of many phenothiazine derivatives is the occurrence of intramolecular charge transfer (ICT). This process involves the transfer of an electron from the electron-donating phenothiazine core to an electron-accepting part of the molecule upon photoexcitation. nih.gov This phenomenon is crucial in the design of materials for various applications, including sensors and solar cells. rsc.orgnih.gov The ICT character can be tuned by altering the strength of the donor and acceptor units within the molecule. nih.gov
Solvatochromic Effects
The ICT nature of these compounds often leads to solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. nih.gov A significant red shift in the emission spectrum with increasing solvent polarity is a hallmark of positive solvatochromism and is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.net This effect has been observed in several phenothiazine-based dyes, where the emission color changes with the solvent environment. nih.govresearchgate.net In some cases, a reversal in solvatochromism is observed, which is explained by the differential stabilization of the ground and excited states by the solvent. acs.org
Excited State Dynamics and Energetics
The behavior of this compound systems after absorbing light is governed by the dynamics and energies of their excited states.
Singlet and Triplet Excited States
Upon absorption of a photon, a molecule is promoted to a singlet excited state (S₁). From this state, it can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative processes. nih.gov Alternatively, it can undergo intersystem crossing to a triplet excited state (T₁). nih.govlibretexts.org The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter, particularly for applications in TADF materials. sioc-journal.cn
For phenothiazine derivatives, intersystem crossing is a more significant pathway compared to some other organic molecules. nih.gov The lifetime of the S₁ state can range from picoseconds to nanoseconds, depending on the molecular structure and the solvent. nih.gov The triplet state has a much longer lifetime, on the order of microseconds. researchgate.net In some phenothiazine derivatives designed for TADF, the ΔE_ST values have been determined to be as low as 0.177 eV, which allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, leading to delayed fluorescence. sioc-journal.cn
The population of the triplet state can be influenced by factors such as the presence of heavy atoms, which can enhance intersystem crossing. researchgate.net The study of these excited state dynamics is crucial for understanding the photophysical properties and designing new materials with tailored functionalities. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Potential
While this compound itself is not typically classified as a primary TADF emitter, its core structure, phenothiazine (PTZ), is a fundamental building block in the design of advanced TADF materials. nih.govrsc.org The potential for TADF arises from the ability to harvest triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (rISC), a process that is efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is minimal (typically < 0.2 eV). nih.govbeilstein-journals.orgnih.gov
In many high-efficiency TADF molecules, the phenothiazine unit functions as a potent electron donor. nih.govrsc.org When chemically linked to an electron-acceptor (A) unit in a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture, it facilitates intramolecular charge-transfer (ICT). nih.govbeilstein-journals.org This spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the phenothiazine donor, and the Lowest Unoccupied Molecular Orbital (LUMO), on the acceptor, effectively reduces the ΔE_ST, thereby creating favorable conditions for rISC and enabling TADF. nih.govnih.gov
Furthermore, the conformational flexibility of the phenothiazine ring system is a key factor. nih.gov The molecule can exist in two distinct conformers, quasi-axial and quasi-equatorial, which can possess different photophysical properties. nih.gov This "two-conformation-switchable" nature of the PTZ unit plays a significant role in the photophysics of these D-A systems and can influence the efficiency of the TADF process. nih.govrsc.org In some complex phenothiazine-based emitters, one conformer may exhibit TADF characteristics while the other does not, with the delayed fluorescence lifetime being significantly quenched by oxygen, which is a hallmark of a triplet-state-mediated process. nih.gov The development of TADF materials based on phenothiazine has led to organic light-emitting diodes (OLEDs) with high external quantum efficiencies (EQEs) that surpass the theoretical limit for conventional fluorescent emitters. nih.govrsc.org
Phosphorescence Characteristics
Phenothiazine and its derivatives are known to exhibit phosphorescence, an emission resulting from the radiative decay of an electron from a triplet excited state (T₁) to the singlet ground state (S₀). This process is facilitated by spin-orbit coupling. The introduction of certain substituents can significantly influence the phosphorescence properties, including quantum yield and emission wavelength.
Research on N-acylphenothiazines and N-phosphorylated phenothiazines demonstrates that the nature of the substituent on the nitrogen atom plays a crucial role. For instance, a phosphorylated phenothiazine derivative, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, shows an intense phosphorescence peak at approximately 540 nm in the solid state at room temperature. nih.govmdpi.com The phosphorescence profile of this compound is similar to that of the parent 10H-phenothiazine, which has reported phosphorescence emission maxima around 500 nm and 535 nm. nih.govmdpi.com The absence of strong π-π stacking interactions in the crystal structure of the phosphorylated derivative, combined with the strong charge-transfer character of the T₁ state, can enhance spin-orbit coupling and intersystem crossing, leading to efficient phosphorescence. mdpi.com
A broader study of 29 different phenothiazine derivatives found that phosphorescence quantum yields (φp) can vary significantly, with values ranging from 0.2 to 1. nih.gov This highlights the tunability of the phosphorescence characteristics within this class of compounds. Embedding phenothiazine-based molecules into rigid polymer matrices like poly(methyl methacrylate) (PMMA) is another strategy to enhance room-temperature phosphorescence (RTP) by suppressing molecular motion and non-radiative decay pathways. researchgate.net
| Compound/System | Emission Peak (nm) | State | Conditions | Reference |
| 10H-phenothiazine | ~500, 535 | Solution | 77 K | nih.govmdpi.com |
| N-phosphorylated phenothiazine | ~540 | Solid State | 298 K | nih.govmdpi.com |
| N-acylphenothiazines | 460 - 600 | Solution | 77 K | nih.gov |
| Various Phenothiazine Derivatives | Not Specified | Not Specified | Not Specified | nih.gov |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov Phenothiazine derivatives have emerged as a significant class of AIE-active materials. rsc.orgbohrium.com The underlying mechanism for AIE in these systems is primarily attributed to the restriction of intramolecular motion (RIM). nih.gov
In dilute solutions, phenothiazine-based molecules can undergo various intramolecular rotations and vibrations, which serve as non-radiative decay channels for the excited state, thus quenching fluorescence. acs.org However, in the aggregated state, these intramolecular motions are physically constrained. acs.orgacs.org This blockage of non-radiative pathways forces the excited state to decay radiatively, leading to a substantial enhancement in fluorescence quantum yield. nih.govacs.org The intrinsically non-planar, butterfly-shaped structure of the phenothiazine core also helps to prevent the formation of non-emissive π-π stacked aggregates (excimers), which are a common cause of aggregation-caused quenching (ACQ) in many planar aromatic dyes. rsc.org
Studies on donor-acceptor molecules incorporating phenothiazine have shown that molecules exhibiting both TADF and AIE properties are possible. nih.govacs.org The AIE behavior in these systems is linked to the restriction of the phenothiazine group's twisting motion in the aggregate or thin-film state, which suppresses non-radiative decay. nih.govacs.org The fluorescence quantum yield (Φ_F) of phenothiazine-based fluorophores can increase significantly when transitioning from a good solvent like tetrahydrofuran (B95107) (THF) to a mixture with a poor solvent like water, which induces aggregation.
| Compound System | Φ_F in THF (%) | Φ_F in THF/Water (Aggregates) (%) | AIE Effect | Reference |
| NPI-PTZ | 0.8 | 0.9 | Yes | acs.org |
| NPI-PTZ-NPI | 6 | 8 | Yes | acs.org |
| NPI-PTZ(dioxy) | Not specified | 10 | Apparent but less pronounced | acs.org |
| NPI-PTZ(dioxy)-NPI | Not specified | 51 | Apparent but less pronounced | acs.org |
Influence of Protonation on Spectroscopic Properties
The spectroscopic properties of phenothiazine derivatives can be significantly altered by protonation, which typically targets the basic nitrogen atom within the heterocyclic ring. This process modifies the electronic structure of the molecule, leading to observable changes in its absorption and emission spectra. mdpi.comnih.gov The study of these changes is crucial for applications such as chemical sensors. rsc.org
In complex systems containing both a phenothiazine unit and another basic site, such as a porphyrin, sequential protonation can be observed. For example, in ethyne-functionalized phenothiazinyl-porphyrins, the addition of an acid like trifluoroacetic acid (TFA) first protonates the more basic inner nitrogen atoms of the porphyrin ring. mdpi.com This initial protonation causes a bathochromic (red) shift in the main absorption bands of the porphyrin. mdpi.com
Generally, the protonation of conjugated systems can modify molecular planarity and lower the energy of the HOMO level. nih.gov In some cases, protonation can lead to an increase in photoluminescence intensity by deactivating photoinduced electron transfer (PET) processes that would otherwise quench fluorescence. nih.gov However, the stability of the resulting species is dependent on the molecular structure and the solvent environment, with the phenothiazine cation radical being in equilibrium with its protonated and deprotonated forms in aprotic media. nih.gov
Electrochemical Behavior and Redox Chemistry of 4 Methyl 10h Phenothiazine
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry (CV) is a key technique for probing the electrochemical behavior of 4-Methyl-10H-phenothiazine. CV studies reveal that MPT undergoes two successive one-electron oxidation steps. The first oxidation is a reversible process that forms a stable radical cation (MPT•+). The second oxidation, which generates a dication (MPT2+), is typically quasi-reversible or irreversible, indicating the lower stability of this species. acs.org
The redox potentials for these processes are dependent on the experimental conditions, such as the solvent and the supporting electrolyte. For instance, in a propylene (B89431) carbonate (PC) solution with 0.1 M LiClO₄, the first oxidation (MPT/MPT•+) occurs at a redox potential of approximately +3.70 V versus Li/Li⁺. acs.org The second oxidation (MPT•+/MPT2+) is observed at a higher potential, around 4.2 V vs Li/Li⁺. acs.org
Below is a table summarizing the electrochemical data for this compound under specific conditions.
Interactive Table 1: Redox Potentials of this compound (MPT)
| Redox Couple | E½ (V vs. Li/Li⁺) | Electrolyte/Solvent | Reversibility | Source |
| MPT/MPT•⁺ | +3.70 | 0.1 M LiClO₄ in PC | Reversible | acs.org |
| MPT•⁺/MPT²⁺ | +4.20 | 0.1 M LiClO₄ in PC | Semi-reversible | acs.org |
Note: Potentials are approximate and can vary with experimental setup.
Reversible Redox Behavior and Stability of Radical Cations
The first oxidation of this compound to its radical cation (MPT•+) is characterized by its high degree of electrochemical reversibility. acs.org This indicates the notable stability of the MPT•+ species in solution. The stability of this radical cation is a key feature of phenothiazine (B1677639) derivatives and is attributed to the delocalization of the unpaired electron and the positive charge across the tricyclic aromatic system. The nitrogen and sulfur heteroatoms play a crucial role in stabilizing this radical species. The formation of the stable radical cation is often accompanied by a distinct color change in the solution.
Oxidation Pathways and Mechanisms
Formation and Stability of Radical Cations and Dications (e.g., MPT•+, MPT2+)
The initial step in the oxidation pathway is the one-electron oxidation of the neutral MPT molecule to form the radical cation, MPT•+. acs.org This species is remarkably stable, which is a hallmark of phenothiazine chemistry.
A second one-electron oxidation at a more positive potential leads to the formation of the dication, MPT2+. acs.org However, the MPT2+ dication is significantly less stable than the radical cation. It has been identified as a superacid that can undergo subsequent chemical reactions, leading to its degradation. acs.org The instability of the dication is often observed in cyclic voltammetry as a semi-reversible or irreversible second oxidation wave. The degradation of MPT2+ is proposed to occur via deprotonation, leading to the formation of an iminium intermediate. acs.org
Multi-Electron Transfer Processes
The electrochemical behavior of this compound is a clear example of a multi-electron transfer process. The molecule can donate two electrons in sequential steps. The ability to access two distinct redox states (the radical cation and the dication) is significant for applications that require high charge storage capacity, such as in redox flow batteries. However, the practical utility of the second electron transfer is often limited by the instability of the dication (MPT2+). acs.org
Electrode Kinetics and Reaction Dynamics
The kinetics of the electrochemical reactions of this compound are crucial for understanding its performance in electrochemical devices. The first one-electron oxidation to MPT•+ generally exhibits fast electrode kinetics, as indicated by the reversibility of the process in cyclic voltammetry.
Heterogeneous Electron Transfer Constants
The heterogeneous electron transfer constant (k⁰) is a crucial parameter that quantifies the rate at which a molecule exchanges electrons with an electrode surface. While specific k⁰ values for this compound are not extensively reported in the provided context, the broader class of phenothiazine derivatives is known to exhibit efficient electron transfer kinetics.
Many organic redox couples based on phenothiazine have high kinetic rate constants, with k⁰ values often exceeding 10⁻³ cm s⁻¹. researchgate.net This rapid electron transfer minimizes activation overpotentials, which is a desirable characteristic for applications in devices like redox flow batteries. researchgate.net
The diffusion coefficient (D) of 10-methylphenothiazine (B72558) has been measured using cyclic voltammetry to be approximately 1.5 x 10⁻⁶ cm²/s. researchgate.net This value is important as it influences the maximum current densities that can be achieved in practical applications, such as the shuttle-protected overcharge current in batteries. researchgate.net
pH Dependence of Electrode Reactions
The electrode reactions of many phenothiazine derivatives can be significantly influenced by the pH of the electrolyte solution, particularly when the monomer possesses primary or secondary amino groups. scribd.com However, for N-substituted phenothiazines like this compound, where the nitrogen atom is part of the heterocyclic ring and is also bonded to a methyl group, the direct pH dependence of the primary redox process is less pronounced, especially in non-aqueous media.
In aqueous or protic environments, the stability of the oxidized species can be affected by the pH. For instance, the electropolymerization of some phenazine (B1670421) dyes, which are structurally related to phenothiazines, is complicated by the pH dependence of their redox properties. nih.gov
Research on other phenothiazine derivatives, such as those with carboxylic acid groups, has shown that the electrochemical behavior can be studied in buffered solutions at a specific pH, for example, pH 7.0 or pH 3. researchgate.netresearchgate.net This indicates that for certain applications or in specific molecular contexts, controlling the pH is crucial for reproducible electrochemical performance. However, for this compound itself, the primary focus in the available literature is on its behavior in non-aqueous electrolytes, where pH is not a primary variable. acs.orgresearchgate.net
Electropolymerization Phenomena
Electropolymerization is a process where monomer units are polymerized onto an electrode surface through an electrochemical reaction. Phenothiazine and its derivatives are known to form electroactive polymer films. nih.govsci-hub.se This process typically involves the oxidation of the monomer to a radical cation, which then attacks another monomer unit to form a dimer, and this process continues to form a polymer chain.
The electropolymerization of phenothiazine derivatives can be influenced by several factors, including the nature of the substituent on the nitrogen atom and the ring, the solvent, and the electrolyte. scribd.com For monomers with primary or secondary amino groups, the cation-radical species form at relatively low potentials, and the polymerization mechanism involves the attack of the cation-radical on a free ortho position of another monomer. scribd.com
In the case of N-substituted phenothiazines, such as this compound, the electropolymerization can still occur. The process leads to the formation of a polymer film on the electrode surface. For example, a phenothiazine monomer was electropolymerized on an indium tin oxide (ITO) electrode by cycling the potential between 0 and 1.5 V. sci-hub.sesci-hub.se The resulting polymer film exhibited red-shifted absorption peaks compared to the monomer, indicating the formation of C-C covalent bonds and the extension of conjugation. sci-hub.se
The morphology of the electropolymerized film is often smooth and compact. sci-hub.se These polymer films can possess desirable properties such as good stability and, in some cases, functional groups that can be used for further modification, for instance, in the development of sensors. nih.gov The electropolymerization of phenothiazine derivatives has been utilized to create photoelectrodes for biosensing applications. sci-hub.senih.gov
It is important to note that the conditions of electropolymerization, such as the potential range and scan rate, are critical in determining the properties of the resulting polymer film. sci-hub.se The presence of certain substituents can also affect the mechanism and the potential at which polymerization occurs. For instance, monomers with tertiary amino groups may require higher potentials for the formation of cation-radicals, which can be close to the potential of oxygen evolution in aqueous media. scribd.com
Computational Chemistry and Theoretical Investigations of 4 Methyl 10h Phenothiazine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state properties of 4-Methyl-10H-phenothiazine by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density.
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure (a stable conformation) on the potential energy surface is located.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: The following values are illustrative for the phenothiazine (B1677639) scaffold and would be precisely determined for this compound via specific DFT calculations.
| Parameter | Description | Typical Value |
|---|---|---|
| C-S Bond Length | Carbon-Sulfur bond length in the central ring | ~1.77 Å |
| C-N Bond Length | Carbon-Nitrogen bond length in the central ring | ~1.40 Å |
| C-C Bond Length (Aromatic) | Carbon-Carbon bond length in the benzene (B151609) rings | ~1.39 - 1.41 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative for phenothiazine derivatives and would be specifically calculated for the target molecule.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -5.1 eV | Highest Occupied Molecular Orbital |
| LUMO | ~ -0.9 eV | Lowest Unoccupied Molecular Orbital |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.comwalisongo.ac.id
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.
Green Regions : Indicate neutral or near-zero potential.
In this compound, the MEP map would show the most negative potential (red) localized around the electronegative sulfur and nitrogen atoms, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen (N-H) would exhibit a region of high positive potential (blue), indicating its acidic character. The aromatic rings and the methyl group would display varying potentials, providing a comprehensive picture of the molecule's reactive surface. ymerdigital.com
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the energies of the frontier orbitals and provide a more quantitative measure of reactivity than MEP maps alone. nih.gov
Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. ymerdigital.comnih.gov The site with the highest value for the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f-) is the most susceptible to an electrophile. researchgate.net
Global Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. It is calculated using the HOMO and LUMO energies. A higher value of ω indicates a better electrophile.
Global Nucleophilicity Index (N) : This index quantifies the electron-donating ability of a molecule. A higher N value signifies a stronger nucleophile. researchgate.net
Table 3: Representative Global Reactivity Descriptors (Illustrative) Note: Values are based on general principles of DFT reactivity indices and require specific calculation for this compound.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wikipedia.orgjuniperpublishers.com This method provides a quantitative description of the Lewis-like bonding structure.
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from an occupied "donor" NBO (like a bond or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction.
For this compound, NBO analysis would reveal hyperconjugative and resonance interactions. For instance, it would quantify the delocalization of the lone pairs on the nitrogen and sulfur atoms into the antibonding π* orbitals of the aromatic rings, which is fundamental to the electronic properties of the phenothiazine system. It would also describe the hyperconjugative interactions involving the methyl group's C-H bonds with the aromatic ring.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited-state properties, such as electronic absorption spectra. sci-hub.segithub.io TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks in a UV-Vis spectrum. cnr.itresearchgate.net
For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum. The calculations would identify the primary electronic transitions, such as π→π* transitions within the aromatic system and transitions involving the lone pairs of the heteroatoms. nih.govmdpi.com The results would provide the maximum absorption wavelengths (λmax) and help interpret the experimental spectrum by assigning specific transitions to the observed absorption bands. The position of the methyl group would be expected to induce a slight solvatochromic (bathochromic or hypsochromic) shift in the absorption peaks compared to the unsubstituted phenothiazine.
Table 4: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative) Note: These values are representative for phenothiazine derivatives and require specific calculation.
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 nm | > 0.1 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | ~280 nm | > 0.1 | HOMO-1 → LUMO (π→π*) |
Prediction of Vertical Transition Energies and Absorption Spectra
Theoretical investigations into the electronic properties of this compound, particularly its absorption spectra, are effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the prediction of vertical transition energies, which correspond to the energy required to excite an electron from the ground state to an excited state without a change in the nuclear geometry. These energies are fundamental to understanding the molecule's interaction with light.
For the parent compound, 10H-phenothiazine, experimental studies show absorption maxima (λmax) at approximately 252 nm and 316 nm. nih.gov Computational protocols have been developed to accurately simulate the UV-vis spectra of 10H-phenothiazine and its derivatives, showing that the main peak positions can be reproduced with an error not exceeding 10 nm in the 200–400 nm range. researchgate.net
For substituted phenothiazines, the position and intensity of these absorption bands can shift. For instance, N-alkylation or the introduction of other substituents can cause either a hypsochromic (blue shift) or bathochromic (red shift) effect. In the case of this compound, the methyl group is an electron-donating group, which is expected to cause a slight bathochromic shift in the absorption bands compared to the unsubstituted phenothiazine.
The predicted vertical transition energies, corresponding absorption wavelengths, and oscillator strengths (a measure of the transition probability) for this compound can be estimated based on typical TD-DFT calculations for similar phenothiazine derivatives. The primary electronic transitions are generally of the π-π* and n-π* type. The π-π* transitions are typically more intense and occur at shorter wavelengths, while the n-π* transitions, involving the lone pair electrons on the sulfur and nitrogen atoms, are of lower intensity and occur at longer wavelengths.
Table 1: Predicted Vertical Transition Energies and Absorption Spectra for this compound (Illustrative)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~320 | ~0.02 | HOMO → LUMO (n-π*) |
| S0 → S2 | ~260 | ~0.15 | HOMO-1 → LUMO (π-π*) |
Note: This table is illustrative and based on data for closely related phenothiazine compounds. Specific values for this compound would require a dedicated computational study.
Stereoelectronic Effects and Conformational Insights (e.g., Anomeric Effect)
The three-dimensional structure of this compound is a key determinant of its properties. The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. This non-planarity gives rise to different possible conformations, primarily the quasi-equatorial and quasi-axial forms, which can be influenced by the substituents. nih.gov
Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry. wikipedia.org These effects can significantly influence the conformational preferences and reactivity of a molecule. In heterocyclic systems like phenothiazine, effects such as the anomeric effect can play a role. The anomeric effect describes the tendency of a substituent adjacent to a heteroatom in a ring to favor an axial orientation, which is counterintuitive from a purely steric perspective. wikipedia.org This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the adjacent bond. dypvp.edu.in
Computational studies on various phenothiazine derivatives have shown that the energy barrier between these conformations can be modulated by the size and electronic nature of the substituents. nih.gov For this compound, the hydrogen atom on the nitrogen allows for inversion, leading to an equilibrium between conformers. The methyl group at the 4-position can sterically influence this equilibrium, potentially favoring a conformation that minimizes steric clash.
Correlation between Theoretical Predictions and Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its analogs, a strong correlation is generally observed between DFT-calculated structures and those determined by X-ray crystallography. For example, the characteristic butterfly angle of the phenothiazine core is well-reproduced by DFT calculations, indicating that this structural feature is inherent to the molecule and not just an artifact of crystal packing. nih.gov
In the realm of spectroscopy, TD-DFT calculations have proven to be a reliable tool for interpreting experimental UV-vis absorption spectra. While the exact calculated wavelengths may differ slightly from experimental values, the trends in absorption shifts upon substitution are often accurately predicted. For instance, the bathochromic shift predicted for electron-donating substituents on the phenothiazine ring is consistent with experimental observations.
For a derivative, (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, the experimental maximum absorption is observed at 408 nm. While this is a more conjugated system, it demonstrates how substitutions on the phenothiazine ring system can significantly shift the absorption to longer wavelengths. Theoretical calculations for such derivatives can help in assigning the observed absorption bands to specific electronic transitions, such as intramolecular charge transfer (ICT) from the electron-rich phenothiazine donor to an electron-accepting part of the molecule.
The correlation between theoretical and experimental data provides a powerful synergy: computations can offer a detailed electronic and structural interpretation of macroscopic observations, while experimental data serves to refine and validate the computational methods used.
Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 10h Phenothiazine
Oxidation Reactions and Product Characterization (e.g., Sulfoxide (B87167) Formation)
The oxidation of the phenothiazine (B1677639) core is a fundamental transformation, primarily targeting the electron-rich sulfur atom. This process typically proceeds through a one-electron oxidation to form a stable radical cation, which can then be further oxidized or react with nucleophiles. chemrxiv.orgnih.gov A common and well-characterized oxidation product is the corresponding sulfoxide.
The synthesis of phenothiazine sulfoxides can be achieved using various chemical oxidants. For instance, hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like glacial acetic acid, is effective for this transformation. nih.govresearchgate.net The reaction involves the oxidation of the sulfide (B99878) to a sulfoxide, and under more forcing conditions, can lead to the corresponding sulfone. nih.govresearchgate.net Electrochemical methods have also been developed for the controlled synthesis of sulfoxide metabolites. chemrxiv.org This process involves an initial oxidation to form a sulfur-centered radical cation, which is then intercepted by water or hydroxide (B78521) ions present in the non-anhydrous solvent to yield the sulfoxide. chemrxiv.orgnih.gov
The formation of the sulfoxide significantly alters the geometry and electronic properties of the phenothiazine ring system. The introduction of the S=O bond can impact intermolecular interactions, potentially hindering π-π stacking, which is relevant for materials science applications. nih.gov
Table 1: Selected Methods for Phenothiazine Sulfoxide Synthesis
| Oxidizing Agent/Method | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|
| Hydrogen Peroxide / Nitrous Acid | Aqueous, Room Temperature | Phenothiazine Sulfoxide | 95% | nih.gov |
| Hydrogen Peroxide / Tungstate Complex | Phase-Transfer Catalyst | Sulfoxide Compounds | 95% | nih.gov |
| Ferric Nitrate / Oxygen | Catalyst, Green Oxidant | Chlorpromazine (B137089) Sulfoxide | 88% | chemrxiv.org |
| Electrochemical Oxidation | Current Controlled, Batch Electrode | 2-Chlorophenothiazine Sulfoxide | Multi-milligram Scale | chemrxiv.org |
Electron Transfer Processes and Radical Intermediates
A defining characteristic of phenothiazine and its derivatives is their ability to undergo reversible one-electron oxidation to form a persistent radical cation. rsc.orgacs.org This process is central to its function in many catalytic and electronic applications. The initial oxidation of 10-methylphenothiazine (B72558) (MPT) generates the radical cation (MPT•+), which is notably stable. acs.org
These electron transfer processes and the resulting radical intermediates have been extensively studied using techniques such as cyclic voltammetry, electron spin resonance (ESR), and UV-visible absorption spectroscopy. acs.orgnih.gov Photoinduced electron transfer from phenothiazine to the conduction band of semiconductors can generate the phenothiazine radical cation (PTH•+). nih.gov Further electron transfer from the radical cation can produce the dication (PTH2+). nih.gov Spectroelectrochemical studies confirm that the oxidation of MPT to MPT•+ is a highly reversible process, indicating the radical's stability. acs.org The subsequent oxidation to the dication (MPT2+) is often less reversible, as the highly electrophilic dication can react with components of the electrolyte. acs.org
The generation of these radical species is not limited to electrochemical or photochemical methods. Photochemical reactions of phenothiazine with halomethanes, for example, proceed via electron transfer from the excited state of the phenothiazine to the halomethane, leading to the formation of the phenothiazine radical cation salt. researchgate.netepa.gov The study of these intermediates provides fundamental insights into reaction mechanisms, such as the dissociative electron-transfer (DET) theory in activation processes. nih.gov
Table 2: Characterization of 10-Methylphenothiazine (MPT) Redox Species
| Species | Generation Method | Detection Technique(s) | Key Observations | Reference(s) |
|---|---|---|---|---|
| MPT•+ (Radical Cation) | Electrochemical Oxidation | Cyclic Voltammetry, UV-Vis, EPR, Raman | Reversible redox process; Stable radical | acs.org |
| MPT•+ (Radical Cation) | Photoinduced Electron Transfer | ESR, UV-Vis, Fluorescence Spectroscopy | Formed from excited state electron transfer | nih.gov |
| MPT2+ (Dication) | Electrochemical Oxidation | Cyclic Voltammetry | Semi-reversible process; reactive species | acs.org |
Photocatalysis and Photoredox Chemistry
In recent years, phenothiazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a sustainable alternative to precious-metal-based catalysts like those containing iridium and ruthenium. nih.govthieme-connect.com Their utility stems from their strong reducing ability in the excited state. Upon absorption of light, the phenothiazine catalyst is promoted to an excited state (PC*) which is a much stronger reductant than the ground state molecule. For example, 10-phenylphenothiazine possesses a very high excited-state reduction potential of -2.1 V vs SCE. researchgate.netacs.org This potent excited-state reductant can donate an electron to a suitable substrate, initiating a chemical transformation, while the catalyst itself is oxidized to its radical cation form (PC•+). nih.gov This radical cation can then complete the catalytic cycle by participating in a subsequent redox event.
The photocatalytic activity is tunable through chemical modification of the phenothiazine core, for instance, by altering the N-aryl substituent or by extending the π-conjugation of the heterocyclic system. rsc.orgacs.org Such modifications can shift the absorption profile into the visible light region, allowing for the use of energy-saving light sources like LEDs and even sunlight. rsc.orgnih.gov
The strong reducing power of excited-state phenothiazines has been harnessed to drive a variety of challenging organic transformations under mild conditions.
Oxidative Coupling of Amines: Phenothiazine photocatalysts efficiently catalyze the aerobic oxidative coupling of primary amines to their corresponding imines. researchgate.netrsc.orgdntb.gov.ua In this process, the excited catalyst initiates an electron transfer cascade that, with molecular oxygen as the terminal oxidant, leads to the formation of the C=N double bond. rsc.orgrsc.org Extended phenothiazine structures have shown superior catalytic performance, enabling these reactions to proceed under visible light or even direct sunlight. rsc.orgnih.gov
Dehalogenation: The photocatalytic activity of phenothiazines extends to reductive dehalogenation reactions. diva-portal.org For example, 10-phenylphenothiazine (PTH) can be used for the dehalogenation of aromatic halides. The excited photocatalyst reduces the aryl halide, leading to the cleavage of the carbon-halogen bond.
Pinacol (B44631) Coupling: Phenothiazine photocatalysts can mediate the pinacol coupling of aromatic aldehydes. diva-portal.org This reaction involves the reductive coupling of two carbonyl groups to form a 1,2-diol. wikipedia.orgorganic-chemistry.org The reaction is initiated by a single electron transfer from the excited photocatalyst to the aldehyde, generating a ketyl radical anion intermediate. organic-chemistry.orgrsc.org Dimerization of these radicals yields the pinacol product. wikipedia.org Studies have shown that electron-donating substituents on the aromatic aldehyde can sometimes decrease the conversion rate. diva-portal.org
Table 3: Photocatalytic Applications of Phenothiazine Derivatives
| Reaction Type | Catalyst Example | Substrate Example | Product Type | Light Source | Reference(s) |
|---|---|---|---|---|---|
| Oxidative Coupling | Extended Phenothiazines | Benzylamine | Imine | UV/Visible/Sunlight | rsc.orgnih.gov |
| Dehalogenation | 10-Phenylphenothiazine | Aromatic Halides | Dehalogenated Arene | Not specified | diva-portal.org |
| Pinacol Coupling | 10-Phenylphenothiazine | Aromatic Aldehydes | 1,2-Diol | Not specified | diva-portal.org |
One of the most significant applications of phenothiazine-based photoredox catalysts is in the field of polymer chemistry, specifically in metal-free Atom Transfer Radical Polymerization (ATRP). scielo.bracs.org Traditional ATRP relies on metal complexes, which can lead to product contamination, limiting their use in biomedical or electronic applications. scielo.br Organic-photocatalyzed ATRP (O-ATRP) using phenothiazines overcomes this limitation. acs.orgacs.org
In a typical O-ATRP system, the phenothiazine photocatalyst is excited by light (UV or visible) and activates the polymerization by reducing an alkyl halide initiator through a dissociative electron transfer mechanism. nih.govrsc.org This generates a radical that initiates polymerization and the oxidized catalyst radical cation. The catalyst radical cation can then deactivate the growing polymer chain in a reversible manner, providing excellent control over molecular weight, polydispersity (Đ), and polymer architecture. nih.govresearchgate.net The process allows for the synthesis of well-defined polymers from various monomers, including methacrylates and vinylpyridines, and facilitates the creation of block copolymers. scielo.bracs.orgresearchgate.net The efficiency and control of the polymerization can be tuned by modifying the structure of the phenothiazine catalyst. acs.orgacs.org
Table 4: Phenothiazine-Catalyzed Metal-Free ATRP of Various Monomers
| Catalyst | Monomer | Initiator | Light Source | Polymer M_n | Polydispersity (Đ) | Reference(s) |
|---|---|---|---|---|---|---|
| 10-Phenylphenothiazine | Methyl Methacrylate (MMA) | Alkyl Halide | Light | Controlled | Low (<1.5) | scielo.bracs.org |
| 10-(pyren-1-yl)-10H-phenothiazine | 4-Vinylpyridine (4VP) | Not specified | UV light | Controlled | Narrow | scielo.br |
| 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline | Methacrylates (MMA, HEMA) | Phenyl 2-bromo-2-methylpropionate | UV irradiation | Close to theoretical | Narrow | researchgate.net |
Ligand-Based Reactivity and Coordination Chemistry
Beyond its role as a redox-active species, the phenothiazine scaffold can also function as a ligand, coordinating to metal centers through its heteroatoms. The nitrogen and sulfur atoms possess lone pairs of electrons that can form coordinate bonds with various metals, influencing their catalytic activity and electronic properties.
The coordination of phenothiazine derivatives to transition metals is a key step in several synthetic methodologies and is foundational to creating novel organometallic complexes.
Palladium: The nitrogen atom of the phenothiazine ring is directly involved in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which is a common method for synthesizing N-aryl phenothiazines. rsc.orgdiva-portal.org In the catalytic cycle, the phenothiazine nitrogen coordinates to the palladium center, facilitating the C-N bond-forming reductive elimination step.
Platinum: While less explored specifically with 4-methyl-10H-phenothiazine, the broader chemistry of related N-heterocycles suggests a strong potential for coordination to platinum. Platinum(IV), which is a d⁶ metal ion like the more commonly used Iridium(III), can form stable complexes with N-coordinating ligands. nih.gov The formation of such complexes can induce desirable photophysical properties, such as room-temperature phosphorescence, making them candidates for applications in areas like organic light-emitting diodes (OLEDs). nih.gov The coordination environment significantly influences the electronic structure and subsequent reactivity or luminescent properties of the metal center.
The ability of the phenothiazine core to act as a ligand opens avenues for the design of multifunctional molecules where the redox and photophysical properties of the phenothiazine unit are coupled with the catalytic or electronic properties of a metal center.
Molecular Interactions with Biomolecules (e.g., DNA)longdom.org
The interaction between phenothiazine derivatives and deoxyribonucleic acid (DNA) represents a significant area of research, with the primary modes of binding being intercalation and groove binding. Although specific mechanistic investigations focusing solely on this compound are limited in publicly available literature, the broader family of phenothiazine compounds offers substantial insight into these molecular processes. The characteristic planar, tricyclic structure of the phenothiazine core is fundamental to its ability to interact with the DNA double helix.
General studies on various phenothiazine derivatives have shown that their planar aromatic ring systems can insert themselves between the base pairs of DNA, a mechanism known as intercalation. longdom.orgresearchgate.net This type of interaction is typically accompanied by distinct changes in spectroscopic measurements. For example, research on phenothiazine dyes like thionine (B1682319) acetate (B1210297), azure A, and azure B has revealed a reduction in absorption intensity (hypochromism) and a shift to longer wavelengths (bathochromic shift) when interacting with calf-thymus DNA (ctDNA). longdom.orgresearchgate.net These spectral changes are considered strong indicators of an intercalative binding mode. longdom.orgresearchgate.net
Fluorescence spectroscopy is another powerful technique used to probe these interactions. A common observation is the quenching of the intrinsic fluorescence of the phenothiazine compound upon binding to DNA, which further corroborates the formation of a DNA-ligand complex. longdom.orgresearchgate.net
Circular dichroism (CD) spectroscopy offers a window into the conformational changes that DNA undergoes when a ligand binds. In the case of phenothiazine dyes, alterations in the CD spectrum of DNA suggest that the canonical B-form of DNA adopts a more compact structure upon the dye's binding. longdom.orgresearchgate.net Furthermore, the stabilization of the DNA double helix is a key feature of many DNA-binding compounds. This is often observed as an increase in the thermal melting temperature (Tm) of the DNA, a phenomenon that has been documented for some phenothiazine derivatives and is consistent with intercalative binding. longdom.orgresearchgate.net
The thermodynamic profile of these binding events provides deeper mechanistic understanding. For certain phenothiazine derivatives, the interaction with DNA has been found to be an enthalpy-driven process. This thermodynamic signature is in line with the types of non-covalent forces that govern intercalation, most notably the π-π stacking interactions that occur between the aromatic system of the phenothiazine and the nucleobases of the DNA.
Detailed Research Findings
The following table summarizes the general observations from spectroscopic and thermodynamic studies on the interaction of various phenothiazine derivatives with DNA. It is crucial to note that these are general findings for the compound class and specific values for this compound would require direct experimental investigation.
| Interaction Aspect | Methodology | Key Findings | Inferred Mechanism | Supporting References |
| Binding Mode | UV-Visible Spectroscopy | Hypochromic and bathochromic shifts in the absorption spectra of phenothiazine dyes upon addition of DNA. | Intercalation of the planar phenothiazine ring system between the DNA base pairs. | longdom.orgresearchgate.net |
| Complex Formation | Fluorescence Spectroscopy | Quenching of the phenothiazine dye's fluorescence in the presence of increasing concentrations of DNA. | Formation of a stable ground-state complex between the phenothiazine derivative and DNA. | longdom.orgresearchgate.net |
| DNA Conformation | Circular Dichroism (CD) Spectroscopy | Perturbations in the characteristic CD signals of B-form DNA, indicating a more compact helical structure. | Ligand-induced conformational changes in the DNA secondary structure upon binding. | longdom.orgresearchgate.net |
| DNA Stability | Thermal Denaturation Studies | An increase in the melting temperature (Tm) of DNA in the presence of the phenothiazine derivative. | Stabilization of the DNA double helix against thermal denaturation due to binding. | longdom.orgresearchgate.net |
| Thermodynamics | Isothermal Titration Calorimetry (ITC) | For some derivatives, the binding process is characterized as being driven by a favorable change in enthalpy (ΔH). | Suggests that π-π stacking and other direct interactions are the primary driving forces for binding. |
It must be reiterated that the data presented are based on studies of a range of phenothiazine compounds. The presence of a methyl group at the 4-position on the phenothiazine ring of this compound could introduce steric effects or alter the electronic distribution of the aromatic system, which in turn could modulate its specific binding affinity and mode of interaction with DNA. Therefore, direct experimental validation is necessary to fully elucidate the molecular interactions of this compound with DNA.
Applications of 4 Methyl 10h Phenothiazine in Advanced Materials Science
Organic Electronics and Optoelectronics
The inherent properties of the 4-Methyl-10H-phenothiazine core, such as its strong electron-donating character and ability to suppress molecular aggregation, make it a foundational component in the design of materials for organic electronic and optoelectronic devices. rsc.org While this compound itself is often used as a starting point for more complex molecules, its fundamental structure is key to the performance of these advanced materials. rsc.org
Dye-Sensitized Solar Cells (DSSCs)
In the realm of dye-sensitized solar cells, the phenothiazine (B1677639) core is a popular choice for the electron donor part of organic dyes. rsc.org The electron-rich sulfur and nitrogen atoms in the phenothiazine ring provide a stronger donor character compared to many other amines. rsc.org This property is crucial for efficient light harvesting and electron injection into the semiconductor's conduction band.
The design of these dyes often follows a donor-π-acceptor (D-π-A) structure, where the this compound acts as the electron donor. The performance of such dyes is highly dependent on the molecular engineering of the entire structure, including the nature of the acceptor and the π-bridge.
Table 1: Performance of DSSCs using derivatives of this compound
| Derivative Structure | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| Phenothiazine with C-3 cyanoacrylate acceptor and C-7 triarylamine donor (N-10 methyl substituted) | 4.2-6.2% | rsc.org |
| Phenothiazine-based dyes with varied donor moieties (N-10 alkyl substituted) | up to 6.22% | nih.gov |
This table is for illustrative purposes to show the potential of the this compound core in DSSC applications through its derivatives.
Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of phenothiazine derivatives also make them suitable for applications in organic light-emitting diodes (OLEDs). The non-planar structure of the this compound core helps to prevent strong intermolecular interactions, which can otherwise lead to quenching of the light emission in the solid state. researchgate.net
Research in this area often involves incorporating the this compound moiety into larger molecular structures, such as polymers or complex emitters, to tune the emission color and improve device efficiency. researchgate.netrsc.org For example, polymers containing 10-octylphenothiazine have been synthesized and used in OLEDs, demonstrating the versatility of the N-substituted phenothiazine core in creating electroluminescent materials. researchgate.net
While specific device characteristics for an OLED using pure this compound as the emissive layer are not widely reported, its derivatives have been successfully employed. For instance, phenothiazine and carbazole (B46965) substituted pyrene (B120774) derivatives have been used as active light-emitting layers, resulting in devices with promising performance, including high brightness and power efficiency. rsc.org
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a key technology for flexible and low-cost electronics. ossila.com The charge carrier mobility of the organic semiconductor is a critical parameter for the performance of an OFET. rsc.org Phenothiazine and its derivatives are explored as potential materials for the active channel layer in OFETs due to their good charge transport properties. researchgate.net
However, similar to other applications, the direct use of this compound in high-performance OFETs is not common. Instead, it serves as a valuable building block for the synthesis of more complex organic semiconductors. researchgate.net The development of degradable networked-organic semiconductors has included phenothiazine-based structures, although specific mobility data for a simple this compound-based device is not provided in the context of high-performance transistors. rsc.org The field of high-mobility organic semiconductors is dominated by larger, more complex molecules designed to optimize molecular packing and electronic coupling. researchgate.net
Perovskite Solar Cells (PSCs) and Organic Solar Cells (OSCs)
In the rapidly advancing field of perovskite solar cells, phenothiazine-based compounds have emerged as effective hole-transporting materials (HTMs). nih.govresearchgate.netrsc.orgacs.orgunifr.ch The HTM plays a crucial role in extracting and transporting the positive charge carriers (holes) generated in the perovskite layer. The favorable electronic properties and chemical stability of the phenothiazine core make it an attractive candidate for this purpose. acs.org
Studies have shown that HTMs based on a phenothiazine core can lead to PSCs with high power conversion efficiencies and excellent long-term stability. nih.govresearchgate.net For instance, azomethine-based HTMs incorporating a phenothiazine core have been synthesized and used in PSCs, achieving efficiencies of up to 14%. researchgate.net While these complex molecules are not this compound itself, the core structure is fundamental to their function.
Similarly, in organic solar cells, phenothiazine derivatives are utilized as donor materials in the photoactive layer. mdpi.com The broad absorption and suitable energy levels of these materials contribute to efficient light harvesting and charge separation.
Energy Storage Technologies
Beyond optoelectronics, this compound has shown significant promise in the field of energy storage, particularly in batteries.
Redox Shuttles in Batteries
In lithium-ion batteries, overcharging can lead to safety hazards and degradation of the battery components. Redox shuttles are chemical additives that can prevent overcharging by being reversibly oxidized and reduced, thus shuttling charge between the electrodes once the battery reaches its fully charged state.
10-Methylphenothiazine (B72558) (MPT), another name for this compound, has been identified as a stable redox shuttle additive for lithium-ion batteries. researchgate.net It can be repeatedly oxidized to its radical cation and then reduced back to its neutral form without significant degradation. researchgate.netacs.org This stability over numerous cycles is a key requirement for a practical redox shuttle.
Research has provided specific electrochemical data for 10-methylphenothiazine, highlighting its suitability for this application.
Table 2: Electrochemical Properties of 10-Methylphenothiazine as a Redox Shuttle
| Property | Value | Reference |
|---|---|---|
| Redox Potential (vs. Li/Li⁺) | ~3.47 V | researchgate.net |
| Diffusion Constant | 2.1 x 10⁻⁶ cm²/s | researchgate.net |
The redox potential of 10-methylphenothiazine is a critical factor, as it must be slightly above the normal end-of-charge voltage of the cathode. While its potential is somewhat low for some high-voltage cathode materials, its proven stability makes the phenothiazine core an attractive platform for developing new redox shuttles with tailored redox potentials through further functionalization. researchgate.net The study of the stability of its oxidized forms, the radical cation and dication, is crucial for understanding its performance and degradation mechanisms in battery electrolytes. acs.org
Charge Transfer Complexes in Materials Science
The electron-rich nature of the 10-methylphenothiazine core makes it an excellent electron donor, facilitating the formation of charge-transfer (CT) complexes with suitable electron acceptors. nih.govnih.gov These CT complexes exhibit unique optical and electronic properties that are being harnessed in various materials science applications.
The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (phenothiazine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction leads to the appearance of a new, often intense, absorption band in the electronic spectrum at a longer wavelength than the absorptions of the individual components.
In the context of dye-sensitized solar cells (DSSCs), the formation of a CT complex between the phenothiazine-containing electrolyte and iodine (part of the redox couple) has been shown to be beneficial. nih.gov The sulfur atom of the phenothiazine is believed to assist in this complex formation, leading to an increase in both the voltage and current produced by the solar cell. nih.gov
A hallmark of charge-transfer complex formation is the appearance of new absorption bands in the UV-visible spectrum. For example, the reaction of phenothiazine derivatives with chloranilic acid, a π-acceptor, in an acetonitrile-2-propanol solvent mixture results in the formation of a stable donor-acceptor complex. nih.gov This complex is characterized by an intensely purple color, attributed to the chloranilic acid radical anion which has a distinct absorption maximum at 515 nm. nih.gov
Transient absorption spectroscopy has also been employed to study the photoinduced intramolecular charge transfer in phenothiazine-based donor-acceptor systems. acs.org In these studies, the transient spectrum often reveals absorption bands characteristic of the phenothiazine radical cation, providing direct evidence of charge separation upon photoexcitation. acs.org For instance, in a nonpolar medium, a transient spectrum with absorption bands around 540 nm and 750 nm, similar to that of the phenothiazine radical cation, has been observed. acs.org
| Complex/System | Acceptor | Spectroscopic Feature | Wavelength (nm) |
| Phenothiazine derivative | Chloranilic acid | Absorption maximum of radical anion | 515 |
| NPI-PTZ4 (donor-acceptor molecule) | Naphthalimide derivative | Transient absorption of radical cation | ~540 and ~750 |
The properties of donor-acceptor systems based on 10-methylphenothiazine can be finely tuned through chemical modifications. rsc.orgresearchgate.net By altering the acceptor unit or introducing different π-conjugated linkers between the donor and acceptor, researchers can systematically modify the electronic structure and, consequently, the optical and electrochemical properties of the material. rsc.orgresearchgate.net
This tunability is particularly relevant in the development of organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net For example, introducing a vinylene thiophene (B33073) π-bridge between a 10-butyl-(2-methylthio)-10H-phenothiazine donor and a cyanoacrylic acid acceptor can modulate the spectral response of the dye. rsc.orgresearchgate.net Such modifications allow for the convenient tuning of the HOMO and LUMO energy levels, which is crucial for optimizing the efficiency of light harvesting and charge transfer in solar cells. researchgate.net
The electronic absorption spectra of phenothiazine-based donor-acceptor systems often exhibit an intramolecular charge transfer (ICT) band. researchgate.net The position and intensity of this band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net The introduction of strong electron-withdrawing groups, such as 1,1,4,4-tetracyanobutadiene (TCBD), can significantly enhance the donor-acceptor strength, leading to a red-shift in the absorption bands and a lower optical band gap. researchgate.net
| Donor-Acceptor System | Modification | Effect on Properties |
| Phenothiazine-cyanoacrylic acid dye | Introduction of vinylene thiophene π-bridge | Tuned spectral response, promising optical and electrochemical properties for DSSCs. rsc.orgresearchgate.net |
| Phenothiazine chromophores | Incorporation of TCBD acceptor | Enhanced donor-acceptor strength, red-shifted absorption, lower optical band gap. researchgate.net |
| NPI-PTZ derivatives | Oxygen functionalization of phenothiazine | Decreased HOMO-LUMO band gap compared to non-functionalized derivatives. acs.org |
Nonlinear Optical (NLO) Materials
Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. The push-pull electronic structure of donor-acceptor molecules based on 10-methylphenothiazine makes them promising candidates for NLO materials.
The NLO response of a molecule is related to its hyperpolarizability. Studies on quadrupolar molecules incorporating a phenothiazine donor have shown that these systems can exhibit enhanced hyperpolarizabilities. acs.org Interestingly, the oxygen functionalization of the phenothiazine core in these quadrupolar chromophores has been found to have a positive effect on their NLO properties. acs.org For example, an oxygen-functionalized quadrupolar chromophore (NPI-PTZ5) exhibited a significantly higher first hyperpolarizability (β₀ = 146 × 10⁻³⁰ esu⁻¹ cm⁵) compared to its oxygen-free counterpart (NPI-PTZ4, β₀ = 71.2 × 10⁻³⁰ esu⁻¹ cm⁵). acs.org This demonstrates that targeted chemical modifications can be a powerful strategy to enhance the NLO response of phenothiazine-based materials. acs.org
Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)
The ability of molecules to spontaneously organize into well-defined, ordered structures, known as supramolecular assemblies or self-assembled monolayers (SAMs), is a cornerstone of bottom-up nanotechnology. nih.govmdpi.com Phenothiazine derivatives have been designed to form SAMs on various substrates, enabling the precise engineering of surface properties for specific applications. rsc.orgarxiv.org
A notable application of phenothiazine-based SAMs is in the field of perovskite solar cells, particularly those based on tin. rsc.orgarxiv.org In these devices, the SAM is deposited onto the transparent conductive oxide (TCO) electrode before the perovskite layer. rsc.org The phenothiazine-based molecules in the SAM act as a hole-selective layer, facilitating the efficient extraction of positive charge carriers from the perovskite. rsc.org
These SAMs can also passivate the surface of the perovskite, reducing defects and suppressing non-radiative recombination, which are major sources of efficiency loss in perovskite solar cells. arxiv.org Furthermore, the hydrophobic nature of the phenothiazine moiety can help to inhibit moisture ingress into the perovskite layer, thereby improving the long-term stability of the device. rsc.org For example, a device based on a phenothiazine-bromide SAM (PTzBr) demonstrated remarkable storage stability, retaining about 80% of its initial efficiency for over 4000 hours without encapsulation. rsc.org
Covalent Organic Frameworks (COFs) Building Blocks
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.netsci-hub.st They are constructed from organic building blocks linked by strong covalent bonds. researchgate.netsci-hub.st The properties of COFs can be tailored by the choice of building blocks. researchgate.net
The strong electron-donating character of the phenothiazine core makes it an attractive building block for the construction of photoactive COFs. rsc.org A 10-methyl-phenothiazine-3,7-dicarbaldehyde (MPTz) has been successfully used as a building block to create two-dimensional (2D) and one-dimensional (1D) COFs by reacting it with various amino or acetonitrile (B52724) monomers. rsc.org
A key feature of these phenothiazine-based COFs is their low exciton (B1674681) binding energy (Eb), which is a measure of the energy required to separate a photoexcited electron-hole pair. rsc.orgrsc.org The reported phenothiazine-based COFs exhibited low Eb values of around 50 meV, which is significantly lower than that of most organic materials (>300 meV). rsc.orgrsc.org This low Eb facilitates efficient exciton dissociation, which is highly beneficial for photocatalytic applications. rsc.orgrsc.org As a demonstration of their utility, these photoactive COFs were used to catalyze the polymerization of polymers to a remarkably high molecular weight without the need for an additional metal catalyst. rsc.org
| COF Building Block | Reactant Monomers | Resulting COF Properties | Potential Application |
| 10-methyl-phenothiazine-3,7-dicarbaldehyde (MPTz) | 1,3,5-tris(4-aminophenyl)benzene (TAPB), benzene-1,3,5-triyltriacetonitrile (BTTA), 1,3,6,8-tetra(4-aminophenyl)pyrene (TAPP) | Crystalline, porous, robust, low exciton binding energy (~50 meV). rsc.org | Photocatalysis, photocatalytic polymerization. rsc.org |
Structure Property Relationships in 4 Methyl 10h Phenothiazine Derivatives
Influence of Substituents on Electronic, Photophysical, and Electrochemical Characteristics
The electronic and photophysical characteristics of 4-Methyl-10H-phenothiazine derivatives are highly sensitive to the nature and position of substituent groups. rsc.orgnih.gov The introduction of electron-donating or electron-withdrawing groups at various positions on the phenothiazine (B1677639) core can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption, emission, and redox properties. rsc.orgresearchgate.net
For instance, attaching electron-withdrawing groups (EWGs) to the C-3 and C-7 positions can lead to the development of donor-acceptor (D-A) type chromophores. rsc.org This architectural motif promotes intramolecular charge transfer (ICT), resulting in a compressed bandgap and red-shifted absorption and emission spectra. rsc.orgacs.org A study on 10-ethyl-3-styryl-phenothiazine derivatives demonstrated that the absorption and emission wavelengths are strongly dependent on the electron-withdrawing abilities of the substituents. researchgate.net The introduction of a strong EWG like a nitro group (NO2) resulted in a more significant red-shift compared to a methoxy (B1213986) group (CH3O). researchgate.net
Electrochemical investigations have revealed that substituents can selectively influence either the HOMO or LUMO energy levels. In some cases, the HOMO energy level remains relatively constant while the LUMO energy level is modulated by the attached substituent. researchgate.net For example, in a series of D-π-A phenothiazine derivatives, electrochemical studies showed that the derivatives had nearly identical HOMO energy levels, with the substituents primarily affecting the LUMO energies. researchgate.net
The oxidation state of the sulfur atom in the thiazine (B8601807) ring also plays a crucial role. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone (phenothiazine-5,5-dioxide) transforms the electron-donating phenothiazine core into an electron-accepting unit. rsc.orgresearchgate.net This modification leads to a hypsochromic (blue) shift in the UV-vis absorption spectra and alters the redox behavior of the molecule. rsc.orgresearchgate.net
Furthermore, the position of substitution is critical. Substitutions at the C-3 and C-7 positions are more effective for enhancing spectral oscillator strength compared to substitutions at the N-10 position. rsc.org The N-10 position is often functionalized to improve solubility and processing characteristics without significantly altering the core electronic properties. rsc.org
| Substituent Type | Position | Effect on Electronic Properties | Effect on Photophysical Properties | Effect on Electrochemical Properties |
|---|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO2, -CN) | C-3, C-7 | Lowers LUMO energy level, reduces bandgap. researchgate.net | Red-shifted absorption and emission, promotes intramolecular charge transfer (ICT). rsc.orgacs.org | Influences reduction potentials. rsc.org |
| Electron-Donating Group (e.g., -OCH3, -CH3) | C-3, C-7 | Raises HOMO energy level. chemrxiv.org | Can lead to blue-shifted spectra depending on the overall molecular design. | Influences oxidation potentials. |
| Oxidation of Sulfur (Sulfone) | S-5 | Transforms the core into an electron acceptor. rsc.orgresearchgate.net | Hypsochromic (blue) shift in absorption spectra. rsc.orgresearchgate.net | Alters redox potentials, making the molecule easier to reduce. rsc.org |
| Alkyl/Aryl Group | N-10 | Minimal impact on core electronics. rsc.org | Primarily affects solubility and molecular packing. rsc.org | Can influence redox stability. |
Impact of Conjugation Length and Molecular Architecture on Performance
Increasing the conjugation length generally leads to a red-shift in the absorption and emission spectra, as it lowers the HOMO-LUMO energy gap. rsc.org This is a critical strategy for designing materials that can absorb a broader range of the solar spectrum in photovoltaic applications. acs.org A study on extended phenothiazines created through ring fusion demonstrated that increasing the number of fused rings resulted in a significant red-shift in the absorption spectra and enhanced absorption intensity. rsc.org
The molecular architecture, particularly the concept of creating donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) systems, is a powerful design principle. rsc.orgacs.org In these architectures, the phenothiazine unit typically acts as the electron donor, linked via a π-bridge to an electron acceptor. This design facilitates efficient intramolecular charge transfer upon photoexcitation, which is crucial for applications like dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). rsc.orgacs.org
The planarity of the molecule also plays a significant role. While a more planar structure can enhance π-π stacking and charge mobility, a certain degree of non-planarity, often introduced by the butterfly-like conformation of the phenothiazine ring, can be beneficial in suppressing aggregation-induced quenching of fluorescence. rsc.org The dihedral angle between the two outer aromatic rings of the phenothiazine unit is a key structural parameter. researchgate.net
| Structural Modification | Effect on Properties | Performance Implication |
|---|---|---|
| Increased Conjugation Length | Red-shifted absorption/emission, lower HOMO-LUMO gap. rsc.org | Broader spectral response in solar cells. acs.org |
| D-π-A Architecture | Facilitates intramolecular charge transfer (ICT). rsc.orgacs.org | Improved charge separation efficiency in photovoltaics. rsc.org |
| Ring Fusion | Red-shifted absorption, enhanced absorption intensity. rsc.org | Enhanced light-harvesting capability. rsc.org |
| Introduction of Auxiliary Acceptors (D-A-π-A) | Can broaden absorption but may negatively impact other parameters like Voc. acs.org | Requires careful optimization for improved device performance. acs.org |
| Molecular Planarity | Affects π-π stacking, charge mobility, and aggregation-induced quenching. rsc.org | A balance is needed to optimize charge transport and emission efficiency. rsc.org |
Design Principles for Tailored Material Properties
The systematic exploration of structure-property relationships in this compound derivatives has led to the establishment of key design principles for creating materials with specific, tailored properties. These principles guide the molecular engineering of new compounds for targeted applications.
For Enhanced Light Absorption and Broad Spectral Response (Solar Cells):
Extend π-Conjugation: Incorporate π-conjugated linkers (e.g., thiophene (B33073), furan) or use ring-fusion strategies to red-shift the absorption spectrum and increase the absorption coefficient. rsc.orgnih.gov
Utilize D-π-A and D-A-π-A Architectures: Combine the electron-donating phenothiazine core with suitable electron-accepting units to promote intramolecular charge transfer and lower the bandgap. rsc.orgacs.org
Fine-tune with Substituents: Introduce electron-withdrawing groups on the acceptor moiety or electron-donating groups on the donor to precisely control the HOMO and LUMO energy levels for optimal alignment with other materials in a device. researchgate.net
For High Emission Efficiency and Color Purity (OLEDs):
Control Molecular Rigidity and Planarity: A balance must be achieved. While some planarity is needed for charge transport, a twisted or non-planar structure, inherent to the phenothiazine core, can suppress intermolecular interactions and prevent aggregation-caused quenching, leading to higher photoluminescence quantum yields in the solid state. rsc.org
Isolate Chromophores: Use bulky substituents on the N-10 position or other parts of the molecule to sterically hinder close packing and minimize non-radiative decay pathways. rsc.org
Tune Emission Color: The choice of substituents on the phenothiazine ring directly influences the emission wavelength. Stronger electron-withdrawing groups generally lead to redder emission. researchgate.net For blue emitters, strategies often involve limiting the conjugation length or using specific substitution patterns that raise the LUMO level.
For Reversible Redox Behavior (Batteries and Electrochromics):
Functionalize at C-3, C-7, and N-10 Positions: Derivatives substituted at the C-3 and C-7 positions can often undergo stable, two-electron reactions, while N-10 substituted derivatives typically donate one electron. rsc.org This allows for the design of materials with specific charge storage capacities.
Stabilize Radical Ions: The introduction of appropriate substituents can enhance the stability of the radical cations and dications formed during electrochemical cycling, leading to improved device longevity. rsc.org
Control Oxidation Potential: The electron-donating or -withdrawing nature of the substituents directly modulates the oxidation potential of the phenothiazine unit, allowing for the tuning of the operating voltage in battery applications. rsc.org
By applying these design principles, scientists can rationally synthesize novel this compound derivatives with optimized properties for a diverse range of advanced material applications. The versatility of the phenothiazine core ensures its continued prominence in the field of organic electronics. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Methyl-10H-phenothiazine derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives are often synthesized via cross-coupling reactions. For example, Sonogashira coupling between ethynyl-phenothiazines and aryl halides uses Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) and CuI co-catalysts in THF/triethylamine. Reaction optimization includes controlling temperature (room temperature to 60°C), solvent ratios, and catalyst loading to improve yields (e.g., 6.9% yield reported in one protocol) .
- Characterization : Post-synthesis purification involves gel permeation chromatography, and structures are confirmed via H NMR, C NMR, and mass spectrometry .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using MoKα radiation ( Å) at low temperatures (93 K). Data refinement employs SHELX software (e.g., SHELXL for structure solution) to resolve triclinic crystal systems (space group ) with parameters like Å, Å, and .
- Validation : R-factors () and thermal displacement parameters ensure structural accuracy .
Q. What computational methods predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3-LYP) and basis sets (6-31G(d)) calculates molecular orbitals, ionization potentials, and electron affinities. Exact exchange terms improve thermochemical accuracy (e.g., ±2.4 kcal/mol deviation in atomization energies) .
- Validation : Harmonic vibrational frequencies are scaled using empirical factors (e.g., 0.95–0.99 for B3-LYP/6-31G(d)) to match experimental IR spectra .
Advanced Research Questions
Q. How can structural distortions in phenothiazine derivatives affect their biological activity?
- Analysis : Substituent-induced conformational changes (e.g., nitro groups at the 4-position) alter -stacking interactions and dipole moments, impacting binding to targets like histone deacetylases. Torsional angles (e.g., C7–C8–C9 = 121.74(13)°) are critical for assessing planarity and electronic delocalization .
- Case Study : Methylation at the 10-position reduces steric hindrance, enhancing solubility and bioavailability in HDAC inhibitor studies .
Q. How do researchers resolve contradictions between experimental data and theoretical predictions?
- Approach : Discrepancies in bond lengths or energies are analyzed via multi-method validation. For example, if DFT-predicted bond angles diverge from XRD data, hybrid functionals (e.g., B3-P86) or post-Hartree-Fock methods (e.g., MP2) are tested .
- Example : A mismatch in calculated vs. observed C–N bond lengths in nitro-substituted derivatives may indicate inadequate treatment of electron correlation, necessitating higher-level theory .
Q. What strategies optimize the synthesis of phenothiazine-based HDAC inhibitors for selectivity?
- Design : Introduce hydroxamic acid moieties (e.g., 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) to chelate zinc ions in HDAC active sites. Reaction protocols use COMU/DIPEA coupling agents in DMF to ensure regioselectivity .
- Validation : IC values from enzyme assays and molecular docking (e.g., with HDAC6) confirm target specificity .
Q. How are vibrational spectra interpreted to assign functional groups in this compound?
- Methodology : Experimental IR/Raman spectra are compared to scaled DFT frequencies. For example, the C–S stretching mode (~680 cm) and methyl group vibrations (~2950 cm) are identified using B3-LYP/6-311G(df,p) calculations .
- Error Analysis : Anharmonicity corrections and solvent effects (e.g., dichloromethane) are incorporated to improve spectral matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
